molecular formula C15H24N2O2 B12758284 alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol CAS No. 102233-23-8

alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol

Cat. No.: B12758284
CAS No.: 102233-23-8
M. Wt: 264.36 g/mol
InChI Key: LQJGZKRPFRBLSW-UHFFFAOYSA-N
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Description

Alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol is a chemical compound with a complex structure that includes a piperazine ring, a methoxymethyl group, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol typically involves multiple steps, starting with the preparation of the piperazine ring. The methoxymethyl group is then introduced through a series of reactions involving methanol and formaldehyde. The tolyl group is added through a Friedel-Crafts alkylation reaction using toluene and an appropriate catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. It can also bind to receptors, modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol N-methylcarbamate
  • This compound hydrochloride

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it has a higher affinity for certain molecular targets and exhibits different pharmacokinetic properties .

Properties

CAS No.

102233-23-8

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

2-[2-(methoxymethyl)-4-(2-methylphenyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C15H24N2O2/c1-13-5-3-4-6-15(13)17-8-7-16(9-10-18)14(11-17)12-19-2/h3-6,14,18H,7-12H2,1-2H3

InChI Key

LQJGZKRPFRBLSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(C(C2)COC)CCO

Origin of Product

United States

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